molecular formula C11H8ClNO4 B12288069 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid

3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid

Cat. No.: B12288069
M. Wt: 253.64 g/mol
InChI Key: GCFNTLRMFUKTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method employs the use of copper (I) or ruthenium (II) catalysts for the (3 + 2) cycloaddition reaction . metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted regioselective synthesis, which has been shown to be efficient and eco-friendly . This method allows for the rapid and selective formation of isoxazole-linked compounds under mild conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit antiproliferative activities by binding to heat shock proteins such as TRAP1 . This interaction can disrupt cellular processes and inhibit the growth of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid is unique due to its specific structural features and the presence of both a hydroxyl group and a carboxylic acid group

Properties

Molecular Formula

C11H8ClNO4

Molecular Weight

253.64 g/mol

IUPAC Name

3-[(4-chlorophenyl)-hydroxymethyl]-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H8ClNO4/c12-7-3-1-6(2-4-7)10(14)9-8(11(15)16)5-17-13-9/h1-5,10,14H,(H,15,16)

InChI Key

GCFNTLRMFUKTTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=NOC=C2C(=O)O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.